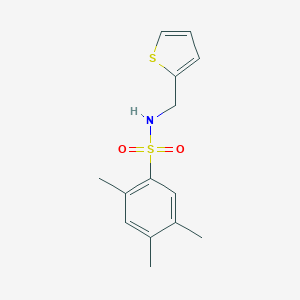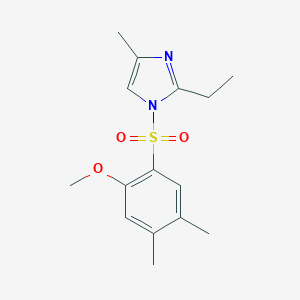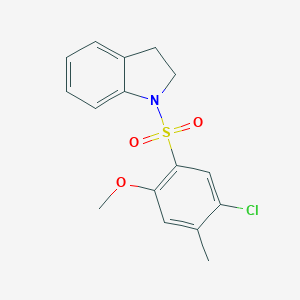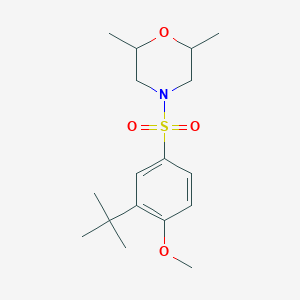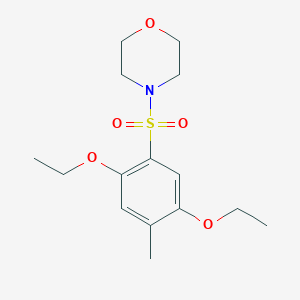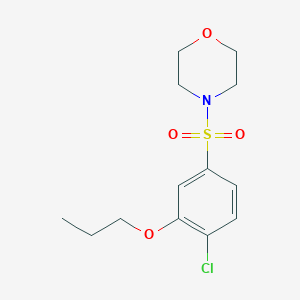
4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine is a chemical compound with the molecular formula C13H18ClNO4S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a chlorinated phenyl ring with a propoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-propoxyphenylamine and morpholine.
Sulfonylation: The amine group of 4-chloro-3-propoxyphenylamine is sulfonylated using a sulfonyl chloride reagent, such as chlorosulfonic acid, under basic conditions to form the sulfonamide intermediate.
Cyclization: The sulfonamide intermediate is then reacted with morpholine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Reduced forms of the sulfonyl group or morpholine ring.
Hydrolysis: Decomposition products of the morpholine ring.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)sulfonylmorpholine: Lacks the propoxy group, which may affect its solubility and reactivity.
4-(4-Methoxyphenyl)sulfonylmorpholine: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties.
4-(4-Bromophenyl)sulfonylmorpholine: Substitutes chlorine with bromine, which can influence its reactivity and biological activity.
Uniqueness
4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes or hydrophobic pockets in proteins. This structural feature may also influence its solubility and overall chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
4-(4-chloro-3-propoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-2-7-19-13-10-11(3-4-12(13)14)20(16,17)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIDCJUVBWPNNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
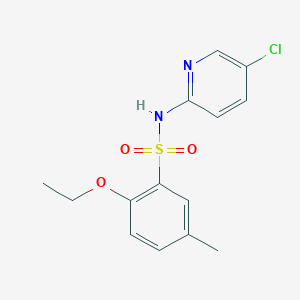
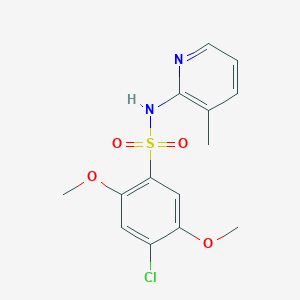
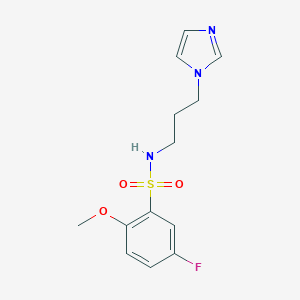
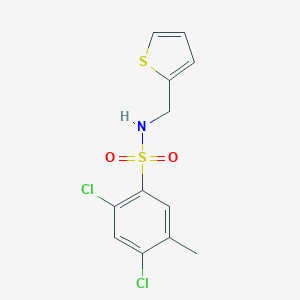
![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B345392.png)
amine](/img/structure/B345395.png)
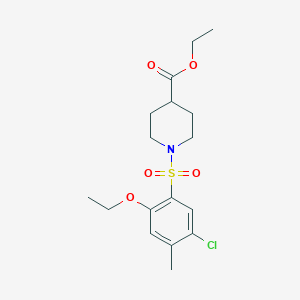
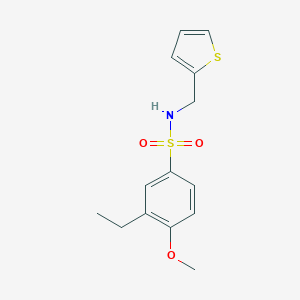
![{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B345405.png)
